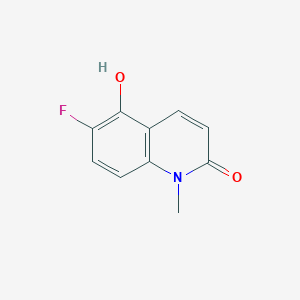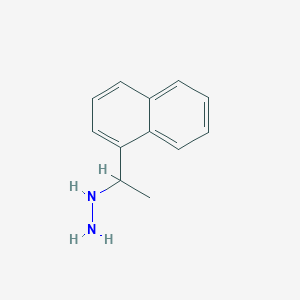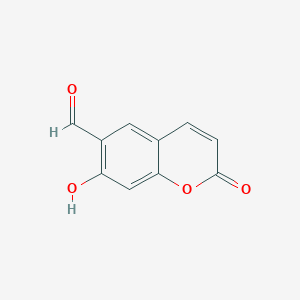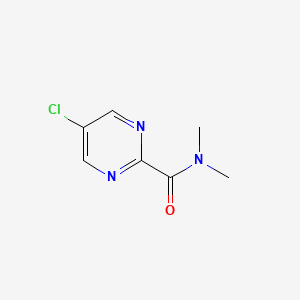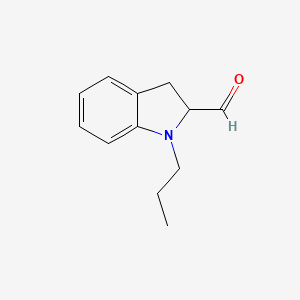![molecular formula C10H13N3O B11905830 6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane](/img/structure/B11905830.png)
6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane is a heterocyclic compound featuring a spirocyclic structure. This compound is of interest due to its potential applications in medicinal chemistry and its unique structural properties. The presence of both pyrimidine and azaspiro moieties in its structure makes it a versatile candidate for various chemical reactions and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane typically involves the formation of the spirocyclic ring system followed by the introduction of the pyrimidin-2-yloxy group. One common method involves the alkylation of a suitable azetidine precursor with a pyrimidin-2-yloxy-containing reagent under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and scale up the production. Additionally, the use of protecting groups and subsequent deprotection steps might be employed to improve the overall efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as azides or nitriles .
Aplicaciones Científicas De Investigación
6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets within biological systems. The pyrimidine moiety can interact with nucleic acids or proteins, potentially inhibiting their function. This interaction can lead to the disruption of essential biological processes, making the compound a candidate for drug development .
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Known for its antifibrotic activity.
6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: Used as an intermediate in the synthesis of antibiotic drug candidates.
Uniqueness
6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane is unique due to its spirocyclic structure combined with the pyrimidine moiety. This combination provides a distinct set of chemical and biological properties that are not commonly found in other compounds.
Propiedades
Fórmula molecular |
C10H13N3O |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
6-pyrimidin-2-yloxy-2-azaspiro[3.3]heptane |
InChI |
InChI=1S/C10H13N3O/c1-2-12-9(13-3-1)14-8-4-10(5-8)6-11-7-10/h1-3,8,11H,4-7H2 |
Clave InChI |
WEMVRESEBKIQDZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC12CNC2)OC3=NC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine](/img/structure/B11905762.png)
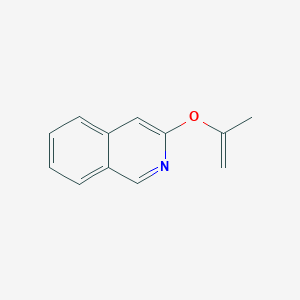
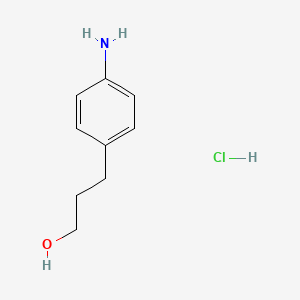

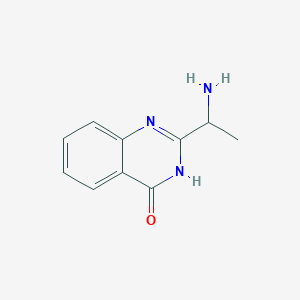
![1,7-Diazaspiro[4.4]nonane, 7-(5-isoxazolyl)-](/img/structure/B11905779.png)
![Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate](/img/structure/B11905786.png)


